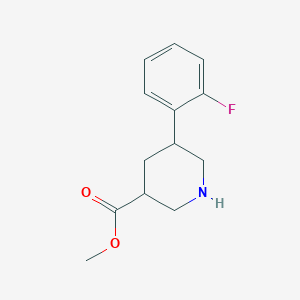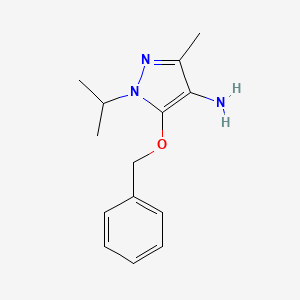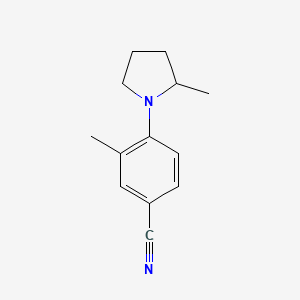![molecular formula C10H15N3 B13082768 1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine is a chemical compound characterized by its pyridine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyridine-containing reagent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(2S,3S)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinyl]methanamine: This compound has a similar structure but with an additional methyl group.
2-(1-Pyrrolidinyl)-4-pyridinylmethanamine: Another compound with a similar pyridine and pyrrolidine framework.
Uniqueness
1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine is unique due to its specific stereochemistry and the combination of pyridine and pyrrolidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
[(2S)-1-pyridin-3-ylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C10H15N3/c11-7-9-4-2-6-13(9)10-3-1-5-12-8-10/h1,3,5,8-9H,2,4,6-7,11H2/t9-/m0/s1 |
InChI Key |
NGNQDBXLVWXOBL-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CN=CC=C2)CN |
Canonical SMILES |
C1CC(N(C1)C2=CN=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)
![2-[(But-3-yn-2-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13082691.png)
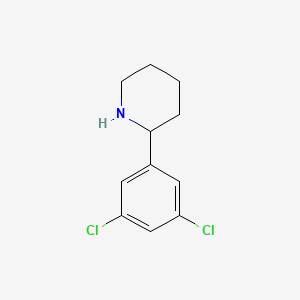

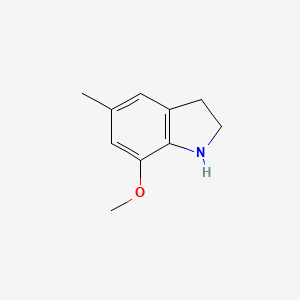
![2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide](/img/structure/B13082726.png)
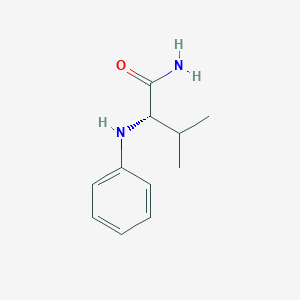
![4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13082737.png)


![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)
